3-Methylene-2-norbornanone
Overview
Description
3-Methylene-2-norbornanone, also known as bicyclo[2.2.1]heptan-2-one, 3-methylene-, is an organic compound with the molecular formula C8H10O. It is a bicyclic ketone characterized by a norbornane skeleton with a methylene group at the third position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
Scientific Research Applications
3-Methylene-2-norbornanone is utilized in various scientific research applications:
Chemistry: It serves as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its use in drug development and as a building block for bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
3-Methylene-2-norbornanone is classified as a flammable liquid and vapor (H226) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting/equipment . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .
Biochemical Analysis
Biochemical Properties
3-Methylene-2-norbornanone plays a significant role in biochemical reactions due to its reactive methylene group. It can act as a reactant in the preparation of various compounds, such as 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one . The compound interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can react with aryl lithium reagents to form 2-aryl-3-methylene-endo-norbornanols . These interactions are crucial for understanding the compound’s role in biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound may have anti-proliferative effects on certain cell types, potentially through p53 mediated apoptosis . This suggests that the compound could be useful in cancer research and therapy. Additionally, its impact on cell signaling pathways could provide insights into its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can act as a reactant in the presence of tetrabutylammonium decatungstate (TBADT) photocatalyst to prepare various compounds . These binding interactions and subsequent biochemical reactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, with a boiling point of 69-71°C at 11 mmHg and a density of 0.997 g/mL at 25°C . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity. At higher doses, it could potentially cause toxic or adverse effects. It is essential to determine the threshold effects and safe dosage ranges to ensure the compound’s efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be used as a reactant to prepare other compounds, such as 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported and distributed efficiently within biological systems, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-2-norbornanone typically involves the following steps:
Starting Material: The process begins with norbornene, a bicyclic hydrocarbon.
Hydration: Norbornene undergoes hydration in the presence of sulfuric acid to form 2-norbornanol.
Oxidation: The 2-norbornanol is then oxidized using a catalyst system such as 4-hydroxy-TEMPO/CuCl/TBN to yield 2-norbornanone.
Methylenation: Finally, 2-norbornanone is subjected to methylenation using a reagent like methylene iodide in the presence of a base to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methylene-2-norbornanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like organolithium compounds or Grignard reagents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted norbornanone derivatives.
Mechanism of Action
The mechanism of action of 3-Methylene-2-norbornanone involves its reactivity due to the strained bicyclic structure and the presence of the methylene group. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and complex structures. The molecular targets and pathways depend on the specific reactions and applications it is involved in .
Comparison with Similar Compounds
Norcamphor: Another bicyclic ketone with a similar structure but without the methylene group.
3-Methyl-2-norbornanone: A derivative with a methyl group instead of a methylene group.
2-Norbornanone: The parent compound without any substituents at the third position.
Uniqueness: 3-Methylene-2-norbornanone is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
3-methylidenebicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOOZJAPZFHNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2CCC(C2)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971372 | |
Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5597-27-3 | |
Record name | Methylenenorcamphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5597-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylenenorbornan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylene-2-norbornanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylidenebicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50971372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylenenorbornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3-Methylene-2-norbornanone in organic synthesis?
A1: this compound is a versatile building block in organic synthesis. One notable application is its use as a radical acceptor. Research demonstrates that under photocatalytic conditions using tetrabutylammonium decatungstate (TBADT), this compound reacts with benzoyl radicals generated from aromatic aldehydes. [] This reaction leads to the formation of β-functionalized aryl alkyl ketones with good stereoselectivity. [] This method allows for the synthesis of complex molecules containing various functional groups, expanding the possibilities for drug discovery and material science.
Q2: Can you provide details about the stereoselective reaction of this compound with benzoyl radicals?
A2: Research shows that this compound exhibits excellent stereoselectivity when reacting with benzoyl radicals generated via TBADT photocatalysis. [] The reaction specifically yields the stereoisomer where the benzoyl group adds to the less hindered face of the methylene group in this compound. [] This stereochemical outcome is likely due to steric factors governing the approach of the bulky benzoyl radical.
Q3: Is it possible to control the cis-trans isomer ratio of products derived from this compound?
A3: Yes, research suggests methods for controlling the cis-trans isomer ratio of 3-acetylcyclopentane methyl carboxylic ester, a compound derived from this compound. [] The reaction of this compound with sulfuric acid and hydrogen peroxide, followed by treatment with sodium hydrogen sulfite, yields a mixture of cis and trans isomers of 3-acetylcyclopentane methyl carboxylic ester. [] While the specific conditions influencing the ratio are not detailed in the abstract, it suggests that manipulation of reaction parameters like temperature and time could potentially control the isomeric outcome.
Q4: Are there any studies exploring the anti-proliferative activity of this compound derivatives?
A4: While the provided abstract lacks details, it mentions that this compound has been identified as a potent anti-proliferative agent. [] The mechanism of action is proposed to involve p53-mediated apoptosis, suggesting potential applications in cancer research. [] Further studies are necessary to elucidate the structure-activity relationship and to confirm these preliminary findings.
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